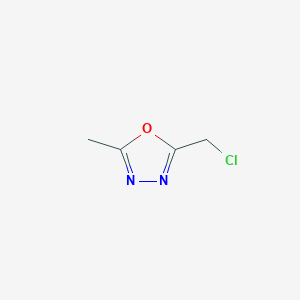

2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole

描述

Significance of Heterocyclic Chemistry in Contemporary Research

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing at least two different elements as members of its ring(s), is of paramount importance in modern scientific endeavors. These compounds are ubiquitous in nature, forming the core structures of many biologically essential molecules such as nucleic acids, vitamins, and alkaloids. In the realm of synthetic chemistry, heterocycles are fundamental building blocks for the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their unique structural and electronic properties allow for diverse chemical transformations and interactions with biological targets, making them a fertile ground for innovation and discovery. The ability to introduce heteroatoms like nitrogen, oxygen, and sulfur into a cyclic framework provides chemists with a powerful tool to modulate a molecule's physical, chemical, and biological characteristics.

Overview of 1,3,4-Oxadiazole (B1194373) Core Structures in Chemical Biology

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This particular scaffold has garnered significant attention in the field of chemical biology due to its favorable physicochemical properties and broad spectrum of biological activities. The 1,3,4-oxadiazole nucleus is considered a bioisostere of amide and ester functionalities, meaning it can replace these groups in a molecule without significantly altering its biological activity, while potentially improving its metabolic stability and pharmacokinetic profile. Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This versatility has made the 1,3,4-oxadiazole core a privileged structure in drug discovery and development programs.

Research Context for 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole

Within the broader family of 1,3,4-oxadiazoles, this compound (CAS Number: 3914-42-9) stands out as a valuable synthetic intermediate. Its structure combines the stable 1,3,4-oxadiazole ring with a reactive chloromethyl group, making it an excellent electrophilic building block for the synthesis of more complex molecules. The presence of the methyl group at the 5-position can also influence the compound's reactivity and the properties of its derivatives.

The primary research interest in this compound lies in its utility as a precursor for creating a diverse library of substituted 1,3,4-oxadiazole derivatives. The chloromethyl group can readily undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, allowing for the introduction of a wide range of functional groups. This reactivity is central to its application in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines, and compounds like this compound serve as key synthons in post-cyclization modifications.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 3914-42-9 |

| Molecular Formula | C₄H₅ClN₂O |

| Molecular Weight | 132.55 g/mol |

| Appearance | Solid |

Detailed research findings on the synthesis and applications of derivatives of this compound are limited in readily available academic literature, with much of the research focusing on the broader class of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles. These studies often highlight the synthesis of novel compounds with potential fluorescence and electronic properties. The synthesis of such compounds typically involves the confirmation of their structures using techniques like ¹H NMR, FT-IR, and Mass Spectrometry. researchgate.net

The general synthetic approach to 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclodehydration of N,N'-diacylhydrazines using reagents like phosphorus oxychloride. nih.gov The chloromethyl group in compounds like this compound provides a reactive handle for further chemical modifications to create a diverse range of derivatives for biological screening and materials science applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-3-6-7-4(2-5)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLQSWULHSLSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396960 | |

| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3914-42-9 | |

| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl 5 Methyl 1,3,4 Oxadiazole and Its Analogues

Established Synthetic Pathways for the 1,3,4-Oxadiazole (B1194373) Ring System

The formation of the 1,3,4-oxadiazole core is a well-documented area of organic synthesis, with several reliable methods available to chemists. One of the most common and enduring strategies is the cyclodehydration of 1,2-diacylhydrazines. nih.govmdpi.com This transformation is typically promoted by a range of dehydrating agents, from harsh reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) to milder, more modern reagents such as trifluoromethanesulfonic anhydride, Burgess reagent, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govmdpi.comrsc.org

Another prevalent method involves the oxidative cyclization of N-acylhydrazones. nih.govmdpi.com This approach utilizes various oxidizing agents, including potassium permanganate (B83412) (KMnO₄), cerium ammonium (B1175870) nitrate (B79036) (CAN), and hypervalent iodine reagents, to facilitate ring closure. mdpi.comresearchgate.net Direct synthesis from carboxylic acids and acylhydrazides offers a more convergent route, often achieving the cyclization in a single step. nih.govopenmedicinalchemistryjournal.com Additionally, the reaction of acylhydrazides with orthoesters or carbon disulfide provides access to 2,5-disubstituted or 5-substituted-2-thiol-1,3,4-oxadiazoles, respectively. nih.govjchemrev.com More specialized methods, such as the reaction of tetrazoles with acyl chlorides or acid anhydrides, also serve as viable pathways to the 1,3,4-oxadiazole scaffold. nih.govorganic-chemistry.org

Table 1: Key Synthetic Methods for the 1,3,4-Oxadiazole Ring

| Method | Starting Materials | Key Reagents/Conditions | Ref. |

|---|---|---|---|

| Cyclodehydration | 1,2-Diacylhydrazines | POCl₃, SOCl₂, PPA, (CF₃SO₂)₂O | nih.govmdpi.com |

| Oxidative Cyclization | N-Acylhydrazones | CAN, KMnO₄, Br₂, PbO₂ | mdpi.comresearchgate.net |

| Direct Condensation | Carboxylic Acids + Acylhydrazides | POCl₃, HATU, Burgess Reagent | nih.govopenmedicinalchemistryjournal.com |

| From Hydrazides | Acylhydrazides + Carbon Disulfide | Basic alcoholic solution | jchemrev.com |

| Tetrazole Rearrangement | Tetrazoles + Acyl Chlorides | Pyridine | organic-chemistry.orgnih.gov |

| Copper-Catalyzed Oxidation | Arylacetic Acids + Hydrazides | Cu(I) or Cu(II) catalyst, O₂ | acs.org |

Specific Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole Precursors

The synthesis of the target compound, this compound, logically proceeds through the preparation of a key precursor, N'-(chloroacetyl)acetohydrazide. This 1,2-diacylhydrazine intermediate contains the necessary carbon and nitrogen framework and the pre-installed methyl and chloroacetyl groups required for the final product.

This precursor is typically synthesized through the acylation of acetohydrazide. The reaction involves treating acetohydrazide with chloroacetyl chloride, often in the presence of a base to neutralize the hydrogen chloride byproduct. Careful control of the reaction conditions is necessary to ensure selective mono-acylation and prevent side reactions. An analogous preparation is seen in the synthesis of 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, where a precursor is formed by reacting a hydrazide with 2-chloroacetyl chloride. rrpharmacology.ru Once isolated, this diacylhydrazine is subjected to cyclodehydration conditions, commonly using phosphorus oxychloride, to yield the final this compound. nih.govrrpharmacology.ru A similar strategy is employed for the synthesis of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole from its corresponding 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine (B23811) precursor. google.com

Chloromethylation Strategies within Oxadiazole Frameworks

Direct chloromethylation of a pre-formed 5-methyl-1,3,4-oxadiazole ring is not the preferred or commonly reported synthetic strategy. The 1,3,4-oxadiazole ring is an electron-deficient system, which makes it generally resistant to electrophilic substitution reactions like Friedel-Crafts-type chloromethylation. thieme-connect.deorganicreactions.org Such reactions typically require electron-rich aromatic or heteroaromatic substrates.

Instead, the most efficient and widely adopted approach is to incorporate the chloromethyl moiety into one of the building blocks prior to the ring-forming cyclization step. As described in the synthesis of the precursors (Section 2.2), using chloroacetyl chloride or a related chloroacetic acid derivative to acylate a hydrazide is the standard method. rrpharmacology.ru This ensures that the -CH₂Cl group is precisely positioned for the subsequent cyclodehydration reaction that forms the oxadiazole ring. This "convergent" strategy avoids the harsh conditions and potential regioselectivity issues associated with direct chloromethylation of the heterocyclic core.

Reaction Mechanisms and Chemical Transformations Involving 2 Chloromethyl 5 Methyl 1,3,4 Oxadiazole

Reactivity of the Chloromethyl Moiety in Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) attached to the C2 position of the 1,3,4-oxadiazole (B1194373) ring is the most reactive site for nucleophilic attack. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the heterocyclic ring. This activation facilitates the displacement of the chloride ion, a good leaving group, by a wide range of nucleophiles, typically following an Sₙ2 mechanism.

This reactivity allows for the straightforward introduction of various functional groups, converting the chloromethyl moiety into ethers, thioethers, esters, amines, and other derivatives. For instance, the reaction of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles with nucleophiles like potassium acetate (B1210297) can yield the corresponding acetate ester. rrpharmacology.ru Similarly, reactions with phenoxides or thiophenols in the presence of a base lead to the formation of aryl ethers and thioethers, respectively. These substitutions are fundamental in elaborating the core structure for various applications. nih.govijpsjournal.com

The table below summarizes representative nucleophilic substitution reactions involving the chloromethyl group on the 1,3,4-oxadiazole scaffold.

| Nucleophile | Reagent(s) | Resulting Functional Group | Product Type |

|---|---|---|---|

| Hydroxide/Alkoxide (RO⁻) | ROH, Base (e.g., K₂CO₃, NaH) | -CH₂OR | Ether |

| Thiolate (RS⁻) | RSH, Base (e.g., Et₃N) | -CH₂SR | Thioether |

| Amine (R₂NH) | R₂NH | -CH₂NR₂ | Amine |

| Carboxylate (RCOO⁻) | RCOOH, Base or RCOOK | -CH₂OC(O)R | Ester |

| Azide (N₃⁻) | NaN₃ | -CH₂N₃ | Azide |

Electrophilic Aromatic Substitution on the Oxadiazole Ring

The 1,3,4-oxadiazole ring is an electron-deficient aromatic system. globalresearchonline.netrroij.com This is due to the presence of one electronegative oxygen atom and two pyridine-type nitrogen atoms, which significantly reduce the electron density at the ring's carbon atoms (C2 and C5). rroij.comresearchgate.net Consequently, the 1,3,4-oxadiazole ring is generally resistant to classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions at its carbon positions. globalresearchonline.netrroij.com

Attempting such reactions typically requires harsh conditions, which may lead to the degradation of the ring rather than substitution. While electrophilic attack on the ring is difficult, if conditions are forced, it would preferentially occur at the more electron-rich nitrogen atoms, especially if the ring is substituted with strong electron-releasing groups that can increase the ring's electron density. globalresearchonline.netrroij.com In the case of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole, the presence of a weakly electron-donating methyl group is insufficient to overcome the inherent electron deficiency of the ring, making electrophilic substitution at carbon highly unfavorable.

Cycloaddition Reactions and Heterocyclic Rearrangements

The electron-deficient nature of the 1,3,4-oxadiazole ring allows it to participate in inverse-electron-demand Diels-Alder reactions, where it functions as the diene component reacting with electron-rich dienophiles (e.g., alkenes). nih.gov This type of cycloaddition is a powerful tool for constructing complex polycyclic systems. The reaction typically proceeds through a tandem cascade mechanism. nih.govresearchgate.net

The process begins with a [4+2] cycloaddition between the oxadiazole and an alkene, forming an unstable bicyclic intermediate. lookchem.com This intermediate readily undergoes a retro-[2+3] cycloaddition, extruding a molecule of dinitrogen (N₂) to generate a carbonyl ylide. nih.govlookchem.com This highly reactive 1,3-dipole can then participate in a subsequent [3+2] cycloaddition with another molecule of the alkene, leading to the formation of intricate oxygen-containing bridged structures. nih.govresearchgate.net

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Inverse-Electron-Demand [4+2] Cycloaddition | The electron-deficient 1,3,4-oxadiazole ring reacts with an electron-rich alkene. |

| 2 | Retro Cycloaddition / N₂ Extrusion | The initial adduct loses a molecule of nitrogen (N₂) to form a carbonyl ylide intermediate. |

| 3 | [3+2] Cycloaddition | The carbonyl ylide (a 1,3-dipole) reacts with a second alkene molecule to form the final product. |

In addition to cycloadditions, the 1,3,4-oxadiazole ring can undergo rearrangements to form other heterocyclic systems. For example, certain 1,3,4-oxadiazole derivatives can be transformed into s-triazole-fused heterocycles, providing a synthetic route to different classes of compounds. acs.org

Transition Metal-Catalyzed Coupling Reactions with this compound

The C-Cl bond in the chloromethyl group of this compound can be activated by transition metal catalysts to participate in cross-coupling reactions. The reactivity of this group is analogous to that of benzylic halides. While classic cross-coupling reactions like the Heck or Suzuki reactions traditionally employ aryl or vinyl halides, modifications and modern catalytic systems have expanded the scope to include certain alkyl halides. organic-chemistry.org

The Heck reaction, for instance, involves the palladium-catalyzed coupling of a halide with an alkene. organic-chemistry.orglibretexts.org Although less common for simple alkyl chlorides, the activated nature of the chloromethyl group adjacent to the oxadiazole ring makes it a potential substrate.

More contemporary methods, such as photoredox catalysis, have proven effective for coupling chloromethyl-substituted heterocycles. nih.gov In such a process, a photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with the chloromethyl compound. This generates a radical intermediate at the methylene (B1212753) position, which can then add to a coupling partner, such as a quinoxalinone, to form a new carbon-carbon bond. nih.gov This approach offers mild reaction conditions and a powerful way to achieve C-C bond formation at the C7 position of various heterocyclic cores. nih.gov

Photo- and Sono-chemical Transformations

The application of alternative energy sources like light (photochemistry) and sound (sonochemistry) can induce unique transformations in this compound and related compounds.

Photochemical Transformations: As mentioned in the previous section, photoredox catalysis provides a modern avenue for the functionalization of the chloromethyl group. nih.gov This method relies on the generation of a radical intermediate via single-electron transfer from an excited photocatalyst. nih.gov This radical can then engage in coupling reactions that are often difficult to achieve through traditional thermal methods, enabling the synthesis of novel and complex molecular architectures under mild conditions. nih.gov

Sonochemical Transformations: Sonochemistry, the use of high-frequency ultrasound, is known to accelerate chemical reactions and improve yields. The synthesis of 1,3,4-oxadiazole derivatives has been successfully performed using ultrasonic techniques. researchgate.netuomustansiriyah.edu.iq The physical phenomena of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—generate localized hot spots with extreme temperatures and pressures, enhancing reaction rates. While often applied to the synthesis of the heterocyclic ring itself, sonication can also be used to promote transformations on the molecule, such as facilitating nucleophilic substitution reactions on the chloromethyl side chain.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 2 Chloromethyl 5 Methyl 1,3,4 Oxadiazole

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole (C₄H₅ClN₂O), HRMS would provide a measured mass that is very close to its calculated exact mass, confirming its molecular formula.

The fragmentation pattern observed in mass spectrometry provides a "fingerprint" of the molecule, revealing its structural components. The fragmentation of 2,5-disubstituted-1,3,4-oxadiazoles typically involves the cleavage of the heterocyclic ring and the loss of its substituents. capes.gov.br For this compound, the molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom ([M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio).

Key fragmentation pathways are predicted to involve:

Alpha-cleavage: Loss of the chlorine atom from the chloromethyl group to form a stable acylium ion.

Ring cleavage: The 1,3,4-oxadiazole (B1194373) ring can undergo characteristic cleavage, often initiated by the loss of small, stable molecules like N₂, CO, or HCN.

Loss of substituents: Fragmentation can occur via the loss of the methyl group (-CH₃) or the entire chloromethyl group (-CH₂Cl).

Table 1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

| Fragment Ion | Proposed Structure | Calculated Exact Mass (m/z) | Fragmentation Pathway |

| [C₄H₅ClN₂O]⁺ | Molecular Ion | 132.0141 | Ionization of parent molecule |

| [C₄H₅N₂O]⁺ | [M-Cl]⁺ | 97.0402 | α-cleavage, loss of Cl• |

| [C₃H₃N₂O]⁺ | [M-CH₂Cl]⁺ | 83.0245 | Loss of chloromethyl radical |

| [C₂H₃N₂]⁺ | Ring Fragment | 55.0296 | Cleavage of the oxadiazole ring |

| [CH₃CN]⁺ | Acetonitrile Cation | 41.0265 | Ring fragmentation |

| [CH₂Cl]⁺ | Chloromethyl Cation | 49.9821 | Cleavage of C-C bond |

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing two distinct singlets corresponding to the two different types of protons:

A singlet for the methyl protons (-CH₃).

A singlet for the methylene (B1212753) protons of the chloromethyl group (-CH₂Cl).

The ¹³C NMR spectrum would confirm the presence of the four unique carbon atoms in the molecule:

Two signals in the downfield region corresponding to the two carbons of the oxadiazole ring (C2 and C5). Studies on analogous structures show these typically appear around 163-168 ppm. nih.gov

A signal for the methylene carbon of the chloromethyl group.

A signal in the upfield region for the methyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₃ | ~2.6 | Singlet |

| ¹H | -CH₂Cl | ~4.8 | Singlet |

| ¹³C | -CH₃ | ~11 | Quartet (in ¹³C-¹H coupled) |

| ¹³C | -CH₂Cl | ~35 | Triplet (in ¹³C-¹H coupled) |

| ¹³C | C5 (attached to -CH₃) | ~164 | Singlet |

| ¹³C | C2 (attached to -CH₂Cl) | ~166 | Singlet |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. Although no specific crystal structure for this compound has been reported in the primary literature, analysis of published structures for other 2,5-disubstituted-1,3,4-oxadiazole derivatives allows for a reliable prediction of its key geometric parameters. nih.govresearchgate.netrsc.org

The 1,3,4-oxadiazole ring is known to be planar. The substituents at the 2 and 5 positions would lie in or close to this plane to maximize conjugation and minimize steric hindrance. The technique would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as C-H···N or C-H···O hydrogen bonds, which are common in such heterocyclic systems. rsc.org

Table 3: Predicted X-ray Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| C=N bond length | ~1.29 Å |

| C-O bond length | ~1.36 Å |

| N-N bond length | ~1.41 Å |

| C-C bond length (ring to substituent) | ~1.48 Å |

| C-Cl bond length | ~1.78 Å |

| Oxadiazole Ring Geometry | Planar |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching: From the methyl and methylene groups, typically in the 2900-3000 cm⁻¹ region.

C=N stretching: A strong absorption characteristic of the oxadiazole ring, usually found around 1640-1660 cm⁻¹.

C-O-C stretching: Vibrations from the ether-like linkage within the ring, appearing in the 1000-1250 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, typically around 650-800 cm⁻¹, corresponding to the chloromethyl group.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule which may be weak or absent in the IR spectrum.

Table 4: Predicted Vibrational Spectroscopy Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch | -CH₃, -CH₂Cl | 2950-3010 | 2950-3010 |

| C=N Stretch | Oxadiazole Ring | 1645-1660 | 1645-1660 |

| C-H Bend | -CH₃, -CH₂Cl | 1380-1470 | 1380-1470 |

| C-O-C Stretch | Oxadiazole Ring | 1020-1250 | 1020-1250 |

| Ring Breathing | Oxadiazole Ring | 900-1000 | Strong band in this region |

| C-Cl Stretch | -CH₂Cl | 650-800 | 650-800 |

Computational Chemistry and Theoretical Investigations of 2 Chloromethyl 5 Methyl 1,3,4 Oxadiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Studies on related 1,3,4-oxadiazole (B1194373) derivatives using DFT with the B3LYP hybrid functional have been performed to calculate quantum chemical descriptors. bohrium.commdpi.com These calculations help in understanding the molecule's stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators. The HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

For instance, theoretical studies on various 1,3,4-oxadiazole derivatives have shown how different substituents affect these electronic parameters. mdpi.comnahrainuniv.edu.iq The chloromethyl group in this compound is an electron-withdrawing group, which would be expected to influence the electron density distribution across the oxadiazole ring and impact its reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is critical for predicting how the molecule will interact with other chemical species, including biological targets.

Table 1: Calculated Electronic Properties of a Representative 1,3,4-Oxadiazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.6 eV |

| Dipole Moment | 3.5 D |

Note: These are representative values for a substituted 1,3,4-oxadiazole and may vary for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable chloromethyl group, MD simulations can provide a detailed understanding of its conformational landscape.

By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent like water), researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or participate in a chemical reaction. The root mean square deviation (RMSD) is often monitored during simulations to assess the stability of the molecule's conformation over time. nih.govnih.gov

MD simulations can also reveal important information about the molecule's flexibility and how it might adapt its shape to fit into a binding site. This is particularly important in drug design, where the conformational flexibility of a ligand can significantly impact its binding affinity for a target protein. For example, MD simulations have been used to study the stability of complexes between 1,3,4-oxadiazole derivatives and their biological targets. nih.gov

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.govnih.gov For this compound, SAR and QSAR models can be developed to predict its potential biological activities based on its structural features.

These models are built using a dataset of compounds with known activities. By analyzing the physicochemical properties and structural descriptors of these compounds, it is possible to identify which features are most important for activity. For the 1,3,4-oxadiazole class of compounds, SAR studies have been conducted to evaluate their potential as antibacterial agents. nih.govbrieflands.comnih.govresearchgate.netresearchgate.net These studies have shown that the nature and position of substituents on the oxadiazole ring significantly influence the biological activity. brieflands.com

3D-QSAR methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), generate models that can be used for the preliminary screening of large compound libraries. brieflands.com These models have indicated that the presence of halogens and other electronegative groups can contribute positively to the activity of 1,3,4-oxadiazole derivatives. brieflands.com

Table 2: Key Descriptors in QSAR Models for 1,3,4-Oxadiazole Derivatives

| Descriptor Type | Example | Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Can affect binding to polar residues in a target protein. |

| Steric | Molecular Volume | Bulky substituents may enhance or hinder binding. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are computational techniques used to identify and optimize potential drug candidates. mdpi.com These methods leverage our understanding of molecular interactions to predict how a molecule like this compound might bind to a biological target.

Molecular docking is a key technique in this area. It involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govsemanticscholar.org The results of docking studies are often scored based on the predicted binding affinity, allowing for the ranking of potential drug candidates. Numerous studies have employed molecular docking to investigate the binding modes of 1,3,4-oxadiazole derivatives with various enzymes and receptors, such as cyclooxygenases (COX-1/COX-2), peptide deformylase, and GABAA receptors. nih.govsemanticscholar.orgmdpi.comtandfonline.comresearchgate.net

Virtual screening involves docking large libraries of compounds against a target of interest to identify potential hits. The 1,3,4-oxadiazole scaffold is a common feature in many compound libraries due to its favorable chemical properties and synthetic accessibility. Starting with a core structure like this compound, virtual libraries of derivatives can be generated by adding various substituents. These libraries can then be screened in silico to identify compounds with improved predicted activity.

Pharmacophore modeling is another important tool that complements docking studies. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. These models can be used to search for novel compounds that fit the required pharmacophoric features.

Biological and Biomedical Research Applications of 2 Chloromethyl 5 Methyl 1,3,4 Oxadiazole Analogues

Role as a Key Scaffold in Medicinal Chemistry Programs

The 1,3,4-oxadiazole (B1194373) moiety is considered a versatile and privileged scaffold in drug discovery. nih.gov It is often employed as a bioisosteric replacement for amide and ester groups, a strategy used to improve metabolic stability and other pharmacokinetic properties. nih.gov A systematic comparison between 1,2,4- and 1,3,4-oxadiazole isomers revealed that the 1,3,4-oxadiazole variants consistently exhibit lower lipophilicity, enhanced metabolic stability, and better aqueous solubility. nih.gov These characteristics make them attractive components in the design of novel therapeutic agents.

The broad utility of this scaffold is demonstrated by the diverse biological activities reported for its derivatives. Research has highlighted their potential as anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial agents. nih.govnih.govtandfonline.com The adaptability of the 1,3,4-oxadiazole ring allows for the synthesis of large libraries of compounds, facilitating extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets. nih.gov

Table 1: Reported Biological Activities of 1,3,4-Oxadiazole Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anti-inflammatory | Inflammatory Diseases | nih.govnih.govtandfonline.com |

| Anticancer | Oncology | mdpi.com |

| Analgesic | Pain Management | nih.gov |

| Anticonvulsant | Neurology (e.g., Epilepsy) | nih.gov |

| MAO & AChE Inhibition | Neurology (e.g., Alzheimer's) | nih.gov |

| Cardioprotective | Cardiovascular Disease | nih.gov |

Exploration of Phosphodiesterase (PDE) Inhibition and Related Pathways

A significant area of investigation for oxadiazole analogues is their activity as inhibitors of phosphodiesterases (PDEs). nih.govresearchgate.net PDEs are a superfamily of enzymes that degrade the cyclic nucleotides, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in numerous signaling pathways. nih.gov By inhibiting PDEs, the intracellular concentrations of these messengers can be increased, thereby modulating downstream cellular responses. The PDE family is diverse, and selective inhibition of specific isoforms, such as PDE2, is a key strategy for achieving targeted therapeutic effects. nih.govresearchgate.net

Phosphodiesterase 2 (PDE2) is a unique member of the PDE family due to its dual-substrate specificity, meaning it can hydrolyze both cAMP and cGMP. nih.govresearchgate.net A distinguishing feature of PDE2 is that its hydrolytic activity towards cAMP is allosterically activated by the binding of cGMP to its GAF domains. researchgate.net This makes PDE2 a critical integrator of the cAMP and cGMP signaling pathways. nih.govbohrium.com

Inhibition of PDE2 prevents the breakdown of cAMP and cGMP, leading to an increase in their intracellular levels. This has significant physiological consequences, as these cyclic nucleotides regulate a vast array of cellular functions, including ion channel activity, gene transcription, and mitochondrial function. nih.gov The tissue-specific expression of PDE2 means that its inhibition can produce targeted effects in different organ systems, including the central nervous system and the cardiovascular system. researchgate.net

PDE2 plays a pivotal role in the crosstalk between cGMP and cAMP signaling. bohrium.com By being activated by cGMP to hydrolyze cAMP, PDE2 facilitates a "negative crosstalk" mechanism where an increase in cGMP leads to a decrease in cAMP levels within specific subcellular compartments. researchgate.netnih.gov

Inhibiting PDE2 disrupts this negative feedback loop. This prevents the cGMP-stimulated degradation of cAMP, leading to elevated levels of both cyclic nucleotides. This simultaneous modulation of two key second messenger systems can have profound effects on cellular homeostasis. The spatial organization of PDE2 within cells creates distinct microdomains of cyclic nucleotide signaling, and its inhibition can alter these local concentration gradients, thereby influencing the activity of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG). bohrium.comnih.gov

Analogues of 1,3,4-oxadiazole have been investigated for a variety of CNS disorders, including neurodegenerative diseases and pain. nih.govgoogle.comgoogle.com The modulation of cyclic nucleotide pathways through PDE inhibition is a promising therapeutic strategy for these conditions. mdpi.com

Specifically, PDE2 inhibition has shown potential in models of neurological disease. For instance, in the context of cerebral ischemia-reperfusion injury, the PDE2 inhibitor Bay-607550 was found to reduce neuronal apoptosis and inflammation. nih.gov This neuroprotective effect is thought to be mediated by the regulation of the PKA signaling pathway. nih.gov Furthermore, various 1,3,4-oxadiazole derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO) and cholinesterase enzymes, which are key targets in the treatment of Alzheimer's and Parkinson's diseases. nih.gov

Table 2: Research Findings on PDE2 Inhibition in CNS Models

| Model System | Key Finding | Potential Implication | Reference |

|---|---|---|---|

| Cerebral Ischemia-Reperfusion Injury (Mouse Model) | PDE2 inhibitor Bay-607550 inhibited the inflammatory response and neuronal apoptosis. | Neuroprotection in stroke and related conditions. | nih.gov |

| In vitro Enzyme Assays | 1,3,4-oxadiazole derivatives showed inhibitory activity against MAO-A, MAO-B, and AChE. | Development of multi-target agents for neurodegenerative diseases. | nih.gov |

| PTZ-Induced Seizures (Animal Model) | A 1,3,4-oxadiazole derivative reduced seizure duration and mortality, and decreased levels of inflammatory mediators like TNF-α. | Potential for anti-seizure and neuro-inflammatory treatments. | tandfonline.com |

Within the cardiovascular system, PDE2 is an essential regulator of the interplay between cAMP and cGMP pathways, which are critical for cardiac function. nih.gov While its contribution to total cAMP hydrolysis under normal conditions is modest, its role becomes more pronounced in pathological states. researchgate.net PDE2 is involved in modulating cAMP pools that influence β-adrenergic signaling, cardiomyocyte contractility, and calcium homeostasis. nih.govresearchgate.net

The unique cGMP-activated nature of PDE2 allows it to couple cardioprotective cGMP signaling with potentially detrimental sustained cAMP signaling. nih.gov Research into 1,3,4-oxadiazole derivatives has identified compounds with potential cardioprotective effects, capable of reducing oxidative stress and mitochondria-mediated apoptosis in cardiomyocytes. nih.gov This suggests that targeting pathways involving oxadiazole scaffolds could be a viable strategy for myocardial injury. nih.gov

The inhibition of PDEs, particularly PDE2 and PDE4, is a well-established strategy for controlling inflammation. nih.govfrontiersin.org Elevated cAMP levels resulting from PDE inhibition can suppress the activity of immune cells and reduce the production of pro-inflammatory cytokines. nih.govfrontiersin.org

Research has demonstrated that inhibiting PDE2 can effectively modulate inflammatory responses. In a model of cerebral ischemia, the PDE2 inhibitor Bay-607550 significantly suppressed the expression of pro-inflammatory factors including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov This anti-inflammatory action was associated with the inhibition of microglia activation. nih.gov The broad anti-inflammatory potential of the 1,3,4-oxadiazole core structure further supports the investigation of its analogues as PDE inhibitors for inflammatory conditions. nih.govtandfonline.com

Investigation of TNFα Modulation and Anti-inflammatory Mechanisms

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives is a significant area of research, with a focus on their ability to modulate critical inflammatory signaling pathways.

Tumor Necrosis Factor-alpha (TNF-α) is a primary pro-inflammatory cytokine that plays a central role in the pathophysiology of numerous immune-mediated inflammatory diseases (IMIDs), including rheumatoid arthritis and osteoarthritis. nih.gov Elevated levels of TNF-α trigger and sustain inflammatory responses, making it a key target for therapeutic intervention. The development of agents that can inhibit TNF-α production or block its signaling pathways is a crucial strategy in managing IMIDs. Compounds featuring the 1,3,4-oxadiazole scaffold have been investigated as potent anti-inflammatory agents, in part due to their ability to interfere with these cytokine-driven processes. nih.gov

Analogues based on the 1,3,4-oxadiazole core have demonstrated the ability to suppress the production of key pro-inflammatory mediators. In experimental models using lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, which simulate an inflammatory response, these compounds have been shown to effectively inhibit the release of cytokines like TNF-α and Interleukin-6 (IL-6). nih.gov The mechanism of action is believed to involve the targeting of inflammatory pathways such as the LPS-TLR4-NF-κB signaling cascade. nih.govnih.gov By downregulating the expression of these cytokines, 1,3,4-oxadiazole derivatives can attenuate the inflammatory response. nih.gov

Research has quantified the inhibitory effects of certain 2,5-disubstituted 1,3,4-oxadiazole derivatives on cytokine production, highlighting their potential as anti-inflammatory drug candidates. nih.govmdpi.com

| Compound Analogue | Target Cytokine | Inhibitory Concentration (IC₅₀) in µM | Reference |

|---|---|---|---|

| Diaryl-1,3,4-oxadiazole Derivative | IL-6 | 0.08 ± 0.01 | nih.gov |

| Diaryl-1,3,4-oxadiazole Derivative | TNF-α | 1.52 ± 0.12 | nih.gov |

| Oxadiazole Derivative (Ox-6f) | COX-2 | 74.16% inhibition at 200 µg/mL | mdpi.com |

| Oxadiazole Derivative (Ox-6d) | COX-2 | 70.56% inhibition at 200 µg/mL | mdpi.com |

Applications as Protein Degrader Building Blocks

Targeted protein degradation has emerged as a novel therapeutic strategy that eliminates disease-causing proteins rather than just inhibiting them. Technologies like Proteolysis Targeting Chimeras (PROTACs) utilize heterobifunctional molecules to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

These degrader molecules are modular, consisting of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker. The synthesis of libraries of potential degraders requires versatile chemical "building blocks." 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is well-suited for such a role. Its structure possesses two key features:

A stable heterocyclic core: The 1,3,4-oxadiazole ring is a rigid and metabolically stable scaffold that can serve as a central structural element or part of the linker.

A reactive handle: The chloromethyl (-CH₂Cl) group is a reactive electrophilic site. This functional group can readily undergo nucleophilic substitution reactions, allowing for covalent attachment to other components of the degrader, such as the E3 ligase ligand or the linker, facilitating the modular assembly of PROTAC libraries.

Inhibition of BET Proteins in Cancer Research

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a critical role in regulating the transcription of key oncogenes. This has made them attractive targets for cancer therapy.

BRD4 recognizes and binds to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of genes involved in cell growth and proliferation, such as the MYC oncogene. Inhibiting the function of BRD4 can disrupt these oncogenic programs, leading to decreased cancer cell proliferation and induction of apoptosis. The 1,3,4-oxadiazole scaffold has been successfully incorporated into molecules designed to inhibit BET proteins. These compounds can occupy the acetyl-lysine binding pocket of the bromodomain, preventing BRD4 from binding to chromatin and effectively silencing oncogene expression. nih.gov The anti-proliferative effects of 1,3,4-oxadiazole derivatives have been observed across various cancer cell lines. mdpi.com

Hematological malignancies, such as Acute Myeloid Leukemia (AML), are often highly dependent on the transcriptional activity of BRD4. Consequently, BET inhibitors have shown significant promise in this area. Research has demonstrated that 1,3,4-oxadiazole derivatives can exert potent anti-proliferative activity against AML cell lines. mdpi.com One study highlighted a 1,3,4-oxadiazole derivative that was particularly effective against a panel of AML cells, underscoring the potential of this chemical scaffold in developing new treatments for leukemia. mdpi.com

| AML Cell Line | GI₅₀ (50% Growth Inhibition) in µM | Reference |

|---|---|---|

| U937 | 0.08 | mdpi.com |

| HL60 | 0.09 | mdpi.com |

| HEL | 0.10 | mdpi.com |

| KG1 | 0.10 | mdpi.com |

| MOLM13 | 0.12 | mdpi.com |

Effects on Gene Expression and Chromatin Regulation

The regulation of gene expression is a complex process influenced by the chromatin landscape, which includes chemical modifications to DNA and histone proteins. nih.gov These modifications can create activating or inhibitory marks that control the accessibility of genes to transcription machinery. nih.gov While direct modulation of histone modifications by this compound analogues is not extensively detailed in current literature, their profound impact on gene expression is evident through the regulation of post-transcriptional processes, particularly pre-mRNA splicing. nih.gov

Analogues acting as inhibitors of Cdc2-like kinases (CLKs) exert significant control over gene expression by altering alternative splicing patterns. nih.govsemanticscholar.org This inhibition leads to changes in the levels of phosphorylated serine-arginine (SR) proteins, which are crucial for exon selection during splicing. nih.gov As a consequence, treatment with these inhibitors can induce large-scale splicing alterations and subsequent protein depletion for multiple genes, including those integral to cellular growth and survival pathways. nih.gov For example, comprehensive mRNA sequencing has revealed that CLK inhibitors can change the splicing of transcripts for proteins like S6K, EGFR, EIF3D, and PARP. nih.gov This modulation of the splicing machinery represents a critical mechanism by which these compounds regulate the expression of a distinct subset of genes, ultimately affecting cellular function and fate. researchgate.net

CLK Kinase Inhibition for Therapeutic Development

The family of CDC2-like kinases (CLKs), particularly CLK1 and CLK2, has emerged as a promising therapeutic target in oncology, as they are often upregulated in cancers such as breast, colorectal, and prostate cancer. nih.gov The inhibition of these kinases by small molecules, including certain 1,3,4-oxadiazole derivatives, represents a strategic approach to cancer therapy by disrupting key cellular processes controlled by CLKs. nih.govnih.gov

The inhibition of CLK protein kinases has been shown to suppress cancer cell growth and induce apoptosis. nih.govnih.gov Small molecule inhibitors targeting CLKs can reduce the levels of phosphorylated SR proteins, which are essential components of the splicing machinery. nih.gov This disruption correlates strongly with the inhibition of cancer cell proliferation. Research has demonstrated a significant correlation between the ability of CLK inhibitors to modulate the splicing of specific pre-mRNAs, such as that for the S6K protein, and their potency in inhibiting the growth of various cancer cell lines. nih.gov For instance, the pan-CLK inhibitor SM08502 has shown anti-tumor activity in models of gastrointestinal cancer, and the CLK2 inhibitor T-025 has demonstrated efficacy in models of MYC-driven breast cancer. nih.gov

| Cell Line | Cancer Type | GI₅₀ (μM) of Cpd-2 | GI₅₀ (μM) of Cpd-3 |

| MDA-MB-468 | Breast | 0.11 | 0.05 |

| HCT116 | Colon | 0.12 | 0.08 |

| A549 | Lung | 0.16 | 0.08 |

| PC-3 | Prostate | 0.17 | 0.09 |

| PANC-1 | Pancreatic | 0.13 | 0.07 |

| ACHN | Renal | 0.12 | 0.07 |

| U251 | Glioblastoma | 0.13 | 0.06 |

| SK-MEL-28 | Melanoma | 0.12 | 0.08 |

Data sourced from a study on small molecule CLK inhibitors, where Cpd-2 and Cpd-3 represent compounds with CLK inhibitory activity. nih.gov

CLKs are critical regulators of pre-mRNA alternative splicing, a process that generates multiple distinct mRNA transcripts from a single gene, thereby expanding proteomic diversity. semanticscholar.org These kinases phosphorylate SR proteins, which in turn guide the spliceosome to select specific splice sites. semanticscholar.org The inhibition of CLK activity by 1,3,4-oxadiazole analogues and other small molecules disrupts this finely tuned process, leading to widespread changes in splicing patterns. nih.gov

This disruption can force the inclusion of "poison exons" or cause exon skipping, resulting in mRNA transcripts with premature termination codons. researchgate.net These aberrant transcripts are often targeted for degradation through nonsense-mediated decay (NMD), leading to the depletion of the corresponding protein. nih.gov This mechanism has been observed for genes crucial to cancer cell survival and proliferation, such as RPS6KB1 (S6K), EGFR, and PARP. nih.gov By altering the splicing of numerous transcripts, CLK inhibitors can simultaneously disrupt multiple pathways essential for tumor progression, highlighting the therapeutic potential of targeting this regulatory mechanism. nih.govnih.gov

Other Emerging Pharmacological Activities and Target Identification

Beyond their role as kinase inhibitors, derivatives and analogues based on the 1,3,4-oxadiazole scaffold exhibit a broad spectrum of pharmacological activities, making them privileged structures in medicinal chemistry. nih.govresearchgate.net Researchers have identified numerous biological targets for these compounds, underscoring their versatility.

Emerging activities include:

Antimicrobial Activity : Certain oxadiazole derivatives have demonstrated potent activity against various pathogens. For example, the compound HSGN-94 was found to inhibit lipoteichoic acid (LTA) biosynthesis in Methicillin-resistant Staphylococcus aureus (MRSA) by directly binding to the PgcA enzyme and downregulating PgsA. nih.gov Other derivatives have shown efficacy against E. coli, P. aeruginosa, and C. albicans. nih.gov

Antidiabetic Activity : A series of novel oxadiazole derivatives were evaluated for their α-glucosidase inhibitory potential, a key target for controlling postprandial hyperglycemia in diabetic patients. Several analogues showed excellent activity, with IC₅₀ values significantly lower than the standard drug acarbose. tandfonline.com

Anticancer Activity : The anticancer effects of 1,3,4-oxadiazole derivatives are not limited to CLK inhibition. Hybrid molecules have been designed to target various enzymes and proteins critical to cancer cell proliferation, such as topoisomerase II, histone deacetylase (HDAC), thymidylate synthase, and telomerase. nih.gov

Anticonvulsant and Anti-inflammatory Activities : Various 2,5-disubstituted 1,3,4-oxadiazole derivatives have been reported to possess significant anticonvulsant and anti-inflammatory properties. isca.merroij.com

| Pharmacological Activity | Identified Molecular Target(s) | Reference |

| Anticancer | CLK1, CLK2, Topoisomerase II, HDAC, Telomerase | nih.govnih.govnih.gov |

| Antidiabetic | α-glucosidase | tandfonline.com |

| Antibacterial (MRSA) | PgcA, PgsA (LTA Biosynthesis) | nih.gov |

| Anticonvulsant | Not specified | rroij.com |

| Anti-inflammatory | Not specified | isca.me |

| Immunosuppressive | Not specified |

In Vitro and In Vivo Pharmacological Profiling Strategies

The preclinical evaluation of this compound analogues involves a structured approach using both in vitro and in vivo models to characterize their efficacy and mechanism of action.

In Vitro Profiling Strategies are employed for initial screening and mechanistic studies. Common assays include:

Cytotoxicity Assays : The antiproliferative effects of compounds are tested against a panel of human cancer cell lines (e.g., A549, Hep-2, HCT116) to determine key parameters like the GI₅₀ (concentration for 50% growth inhibition). nih.govmanipal.edu These are often run in parallel with normal cell lines (e.g., V-79) to assess selectivity. manipal.edu

Enzyme Inhibition Assays : To identify and quantify the interaction with specific molecular targets, biochemical assays are used. This includes kinase inhibition assays to determine IC₅₀ values against enzymes like CLKs or α-glucosidase inhibition assays for antidiabetic potential. tandfonline.commdpi.com

Antimicrobial Susceptibility Testing : The minimal inhibitory concentration (MIC) is determined against a range of bacterial and fungal strains to evaluate antimicrobial potency. nih.gov To study interactions with other drugs, checkerboard and time-kill assays are used to assess for synergistic or antagonistic effects. researchgate.net

Mechanistic Assays : To understand how the compounds induce cell death, assays such as DNA laddering and nuclear staining (e.g., with DAPI) are used to detect apoptosis. manipal.edu

In Vivo Pharmacological Profiling is conducted to validate the therapeutic potential in a whole-organism context. These studies typically follow promising in vitro results and involve:

Disease Models : The efficacy of compounds is evaluated in established animal models of disease. This includes streptozotocin (B1681764) (STZ)-induced diabetic rats for antidiabetic studies tandfonline.com or murine models of bacterial infection, such as neutropenic thigh or skin infection models for antibacterial assessment. nih.govresearchgate.net

Tumor Xenograft Models : For anticancer profiling, compounds are often tested in immunodeficient mice bearing human tumor xenografts to assess their ability to inhibit tumor growth in a living system. nih.govmanipal.edu

| Profiling Type | Method/Model | Purpose | Reference |

| In Vitro | Cell Viability/Cytotoxicity Assays | Determine GI₅₀/IC₅₀ against cancer and normal cell lines | nih.govmanipal.edu |

| Kinase Inhibition Assays | Quantify inhibitory potency against specific kinases (e.g., CLKs) | mdpi.com | |

| MIC Determination | Measure potency of antimicrobial activity | nih.gov | |

| Checkerboard/Time-Kill Assays | Assess synergy with other antimicrobial agents | researchgate.net | |

| DNA Ladder/Nuclear Staining | Elucidate mechanism of cell death (e.g., apoptosis) | manipal.edu | |

| In Vivo | STZ-Induced Diabetic Rats | Evaluate antidiabetic efficacy | tandfonline.com |

| Murine Thigh/Skin Infection Models | Evaluate antibacterial efficacy against MRSA | nih.govresearchgate.net | |

| Tumor Xenograft Models | Assess anti-tumor activity | nih.gov |

Agrochemical and Material Science Applications of 1,3,4 Oxadiazole Derivatives

Structure-Activity Relationships in Agrochemical Design

The design of effective agrochemicals relies heavily on understanding structure-activity relationships (SAR), which dictate how a molecule's chemical structure influences its biological activity. For 1,3,4-oxadiazole (B1194373) derivatives, the substituents at the 2- and 5-positions of the heterocyclic ring are pivotal in determining their potency and spectrum of activity.

The presence of a halogenated alkyl group, such as the chloromethyl group in 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole, is a key structural feature for enhancing biological efficacy. Research on related 1,2,4-oxadiazole (B8745197) derivatives has demonstrated that introducing a chloromethyl or bromomethyl group at the 5-position significantly enhances nematicidal activity. mdpi.com This is because the haloalkyl group can act as a reactive site, potentially forming covalent bonds with target enzymes or receptors in the pest, thereby increasing the compound's potency.

In one study, the nematicidal activity of 1,2,4-oxadiazole derivatives against the pine wood nematode (Bursaphelenchus xylophilus) was evaluated. The results clearly showed that compounds with a chloromethyl group were significantly more effective than commercial nematicides like avermectin (B7782182) and fosthiazate. mdpi.com For instance, compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) exhibited an LC₅₀ value of 2.4 μg/mL. mdpi.com The study further established that when the 4-position of the phenyl ring was an electron-withdrawing substituent, the nematicidal activity gradually weakened as the atomic radius of the substituent increased (F > Cl > Br). mdpi.com This highlights the delicate electronic and steric balance required for optimal activity.

| Compound | Substituent (Ar) | Substituent (X) | LC₅₀ (μg/mL) | Reference |

|---|---|---|---|---|

| A1 | 4-F-C₆H₄ | Cl | 2.4 | mdpi.com |

| A2 | 4-Cl-C₆H₄ | Cl | 2.8 | mdpi.com |

| A3 | 4-Br-C₆H₄ | Cl | 3.3 | mdpi.com |

| B1 | 4-CH₃-C₆H₄ | Cl | 2.6 | mdpi.com |

Potential in Crop Protection and Plant Science

Derivatives of 1,3,4-oxadiazole have shown considerable promise as agents for crop protection, exhibiting a broad range of biological activities, including antifungal, antibacterial, and antiviral properties. mdpi.comnih.govnih.gov This versatility makes them valuable candidates for developing new solutions to control a variety of plant diseases.

Antifungal Activity: Studies have demonstrated the significant inhibitory effects of 1,3,4-oxadiazole derivatives against major plant pathogenic fungi. A series of these compounds were tested against pathogens responsible for maize diseases, such as Exserohilum turcicum (Northern corn leaf blight), Gibberella zeae (Gibberella stalk rot), and Rhizoctonia solani (Rhizoctonia root rot). nih.gov Certain synthesized compounds showed inhibition rates greater than 50% against these fungi, with some exhibiting efficacy comparable to or exceeding that of commercial fungicides. nih.gov Similarly, other research has found that 1,3,4-oxadiazole thioether compounds display good fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov

Antibacterial and Antiviral Activity: The application of oxadiazoles (B1248032) extends to combating bacterial and viral plant pathogens. Novel 1,2,4-oxadiazole derivatives have demonstrated strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause bacterial blight and bacterial leaf streak in rice, respectively. researchgate.net Certain compounds exhibited EC₅₀ values significantly better than commercial bactericides. researchgate.net Furthermore, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov Several of these compounds showed curative effects comparable to the commercial antiviral agent Ningnanmycin, with one compound, 8i , proving to be superior with an EC₅₀ value of 246.48 μg/mL. nih.gov

| Pathogen | Pathogen Type | Compound Series | Efficacy Measurement | Notable Result | Reference |

|---|---|---|---|---|---|

| Exserohilum turcicum | Fungus | 1,3,4-Oxadiazoles | Inhibition Rate | Compound 5k : 70.56% | nih.gov |

| Gibberella zeae | Fungus | 1,3,4-Oxadiazoles | Inhibition Rate | Compound 4k : 70.46% | nih.gov |

| Sclerotinia sclerotiorum | Fungus | 1,3,4-Oxadiazole Thioethers | Inhibition Rate | > 50% at 50 μg/mL | nih.gov |

| Xanthomonas oryzae pv. oryzicola (Xoc) | Bacteria | 1,2,4-Oxadiazoles | EC₅₀ | Compound 5u : 19.04 μg/mL | researchgate.net |

| Tobacco Mosaic Virus (TMV) | Virus | 1,3,4-Oxadiazole Derivatives | EC₅₀ | Compound 8i : 246.48 μg/mL | nih.gov |

Integration into Novel Material Systems

The unique chemical structure of the 1,3,4-oxadiazole ring imparts a set of desirable properties for material science applications. These derivatives are known for their high thermal and chemical stability, which is crucial for creating durable materials. nih.gov The oxadiazole ring is an electron-deficient system, which contributes to its stability and allows it to be used in applications requiring resistance to oxidation and high temperatures. researchgate.net

These properties have led to the use of 1,3,4-oxadiazole derivatives as anti-corrosion agents and optical brighteners. nih.gov Furthermore, these compounds often exhibit strong fluorescence, typically emitting in the blue or purple region of the spectrum. researchgate.net This luminescence makes them valuable as photosensitive materials, with potential applications as fluorescers or laser materials. researchgate.net The combination of thermal stability and optical properties allows for their integration into a wide array of advanced material systems where performance and longevity are critical.

Polymer Chemistry and Advanced Functional Materials

In the realm of polymer chemistry, the 1,3,4-oxadiazole moiety is a valuable building block for creating advanced functional materials. Its rigid structure and high thermal stability make it an excellent component for synthesizing heat-resistant polymers. nih.gov When incorporated into a polymer chain, either as part of the main backbone or as a pendant group, the oxadiazole ring can significantly enhance the thermal and oxidative stability of the resulting material. researchgate.net

The electron-withdrawing nature of the oxadiazole ring also makes it useful in the field of electronics. Polymers containing 1,3,4-oxadiazole units have been developed for use in electroluminescent devices. researchgate.net For example, a luminescent polymer, poly(2-methoxy-5-{6′-[2″-(4‴-oxyphenyl)-5″-phenyl-1″,3″,4″-oxadiazole]-hexyloxy}-1,4-phenylenevinylene-alt-2,5-bis-dodecyloxy-1,4-phenylenevinylene) (MPPOXA), was synthesized where an oxadiazole pendant was separated from the main chain. researchgate.net This material exhibited a band gap and photoluminescence maximum similar to MEH-PPV, a well-known polymer used in organic light-emitting diodes (OLEDs). The electroluminescence of a device based on this oxadiazole-containing polymer appeared at 586 nm, demonstrating its potential for application in photosensitive high-polymer components. researchgate.net

Analytical and Quality Control Applications in Research and Development

Use as a Reference Standard in Analytical Method Development and Validation

In the development and validation of analytical methods, reference standards are crucial for ensuring the accuracy, precision, and specificity of the method. A reference standard is a highly purified compound against which other samples are compared. For an analytical method designed to quantify a substance or identify impurities in a drug product containing a 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole moiety, a well-characterized sample of the pure compound would be essential.

The development of such a method, for instance, a High-Performance Liquid Chromatography (HPLC) assay, would involve using the this compound reference standard to:

Establish Retention Time: Determine the specific time at which the compound elutes from the HPLC column under defined conditions.

Develop a Calibration Curve: Prepare a series of solutions with known concentrations of the reference standard to create a calibration curve, which is then used to determine the concentration of the compound in unknown samples.

Assess Specificity: Demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Currently, there is a lack of specific published studies detailing the development and validation of analytical methods where this compound is explicitly used as a reference standard.

Traceability against Pharmacopeial Standards

Pharmacopeial standards are established by official bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and others. These standards provide specifications for the identity, strength, quality, and purity of substances. For a compound to be traceable to a pharmacopeial standard, it must be compared against a primary reference standard provided by one of these organizations.

As of now, this compound does not appear to be listed as an official monograph in major pharmacopeias. Consequently, there are no established pharmacopeial reference standards for this specific compound. In a research and development setting, a well-characterized in-house or secondary reference standard would be prepared and its purity and identity thoroughly established using various analytical techniques such as NMR, Mass Spectrometry, and elemental analysis. The traceability of such an in-house standard would be based on the calibration of the instruments used for its characterization.

Impurity Profiling and Stability Studies

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or finished pharmaceutical product. Stability studies are conducted to determine how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

While this compound could theoretically be a starting material, intermediate, or a potential impurity in the synthesis of other active pharmaceutical ingredients (APIs), there is no specific information in the reviewed literature that documents its role in impurity profiling or stability studies of any particular drug.

In a hypothetical scenario where this compound is an intermediate in a drug synthesis, it would be crucial to monitor its levels in the final API. An analytical method would need to be developed and validated to detect and quantify any residual amounts of this intermediate.

For stability studies, if this compound were part of a final drug molecule, forced degradation studies would be performed to identify potential degradation products. This would involve subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat, light) to see if this compound-related degradants are formed. However, no such specific studies involving this compound have been found in the public domain.

Future Research Directions and Translational Perspectives

Development of Novel 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole-Based Therapeutics

The 1,3,4-oxadiazole (B1194373) nucleus is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant effects. openmedicinalchemistryjournal.comnih.govnih.gov Future research will leverage this compound as a starting material to create extensive libraries of new chemical entities. The strategy involves nucleophilic substitution reactions at the chloromethyl group to introduce a wide variety of functional moieties.

Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 2nd and 5th positions of the 1,3,4-oxadiazole ring are critical in modulating the pharmacological activity of the resulting derivatives. mdpi.comnih.gov By systematically introducing different amines, thiols, phenols, and other nucleophiles, researchers can explore a vast chemical space to identify compounds with enhanced potency and selectivity for specific biological targets. For instance, derivatives have shown potent activity against various cancer cell lines and drug-resistant bacterial strains. nih.govresearchgate.net

Future work will focus on designing derivatives that target novel biological pathways implicated in disease. This includes the development of specific enzyme inhibitors, agents that disrupt protein-protein interactions, and modulators of signaling cascades. The ultimate goal is to translate these preclinical findings into new therapeutic agents that can address unmet medical needs. openmedicinalchemistryjournal.commdpi.com

| Derivative Class | Potential Therapeutic Target/Activity | Rationale for Synthesis | Relevant Findings |

|---|---|---|---|

| Thioether Derivatives | Anticancer (e.g., Thymidylate Synthase Inhibition) | The introduction of various aryl/heteroaryl thiols can lead to potent enzyme inhibitors. | Thioether derivatives of 1,3,4-oxadiazole have been reported as potential dual inhibitors for cancer therapy. bohrium.com |

| Amine Derivatives | Antibacterial (e.g., against MRSA) | Amine substitution can enhance interaction with bacterial cell wall components or intracellular targets. | Certain 2-amino-1,3,4-oxadiazole derivatives show significant activity against resistant bacterial strains. mdpi.com |

| Urea (B33335) Derivatives | Enzyme Inhibition (e.g., Monoamine Oxidase B) | Urea moiety can form key hydrogen bonds within the active site of enzymes like MAO-B. | Novel 2,5-disubstituted-1,3,4-oxadiazoles bearing a urea moiety have been identified as potent MAO-B inhibitors. |

| Ester/Amide Hybrids | Anti-inflammatory (e.g., COX/LOX Inhibition) | Combining the oxadiazole core with structures analogous to known anti-inflammatory drugs. | Oxadiazole derivatives have been synthesized and shown to possess significant anti-inflammatory activity in both acute and chronic models. nih.govresearchgate.net |

Exploration of Multifunctional Compounds and Combination Therapies

Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. This complexity drives the need for multifunctional drugs or combination therapies. The this compound scaffold is an ideal platform for designing hybrid molecules that can modulate multiple targets simultaneously. By covalently linking the oxadiazole core to another known pharmacophore, researchers can create single molecules with dual or synergistic activities. nih.gov

For example, a hybrid compound could be designed to inhibit a key cancer-related enzyme while also blocking a drug resistance mechanism. This approach could lead to more effective treatments and reduce the likelihood of developing resistance. openmedicinalchemistryjournal.com Another avenue is the development of derivatives that combine anti-inflammatory and antioxidant properties, which would be beneficial for treating diseases with a significant inflammatory component.

Furthermore, novel oxadiazole derivatives synthesized from this compound could be evaluated in combination with existing drugs. This is a common strategy in cancer treatment, where combining agents with different mechanisms of action can lead to improved therapeutic outcomes. nih.gov Future studies will likely investigate the synergistic effects of new oxadiazole compounds with standard-of-care chemotherapies or targeted agents.

| Hybrid Strategy | Example Pharmacophore | Potential Therapeutic Area | Scientific Rationale |

|---|---|---|---|

| Oxadiazole-Sulfonamide | Sulfonamide | Anticancer, Antibacterial | Combines the broad-spectrum activity of oxadiazoles (B1248032) with the carbonic anhydrase inhibition or antibacterial properties of sulfonamides. nih.gov |

| Oxadiazole-Quinoline | Quinoline | Anticancer, Antimalarial | Links the oxadiazole core with the DNA-intercalating or kinase-inhibiting properties of quinolines. mdpi.com |

| Oxadiazole-Benzimidazole | Benzimidazole | Antiparasitic, Antiviral | Merges two heterocycles known for their potent and diverse bioactivities. nih.gov |

| Oxadiazole-Chalcone | Chalcone | Anti-inflammatory, Antioxidant | Creates a molecule with potential to inhibit multiple inflammatory pathways. |

Advanced Drug Delivery Systems for Oxadiazole Derivatives

While many heterocyclic compounds exhibit excellent cytotoxic or antimicrobial properties, their clinical application can be limited by poor solubility, lack of specificity, and toxicity to healthy tissues. nih.gov Advanced drug delivery systems offer a promising solution to overcome these challenges. Future research will focus on formulating derivatives of this compound into targeted nanomedicines. nih.govhilarispublisher.com

Strategies to be explored include:

Polymer-Drug Conjugates (PDCs): The chloromethyl group or a subsequent modification can be used to attach the oxadiazole derivative to a biocompatible polymer. PDCs can improve drug solubility, prolong circulation time, and enable passive or active targeting to tumor tissues. nih.gov

Nanoparticle Encapsulation: Loading oxadiazole compounds into nanocarriers like liposomes or polymeric nanoparticles can protect the drug from premature degradation, control its release profile, and reduce systemic toxicity. hilarispublisher.com

Ligand-Targeted Systems: Nanocarriers can be decorated with specific ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on the surface of cancer cells or other diseased cells. hilarispublisher.com This approach enhances the selective delivery of the therapeutic agent, increasing its efficacy while minimizing off-target effects.

These advanced delivery systems will be crucial for translating potent oxadiazole derivatives from the laboratory to clinical use, particularly in oncology. nih.govnih.gov

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve cost-effectiveness. scholarsresearchlibrary.com Conventional methods for synthesizing 1,3,4-oxadiazoles often rely on hazardous reagents, harsh reaction conditions, and significant waste generation. nih.gov Future research will focus on developing and optimizing sustainable synthetic routes for this compound and its derivatives.

Several green chemistry techniques have already been successfully applied to the synthesis of oxadiazoles and offer a clear path for future development: researchgate.netmdpi.comnih.gov

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts. mdpi.comnih.gov

Ultrasound-Mediated Synthesis: Sonication provides an energy-efficient method to promote reactions, often leading to higher yields in shorter times compared to conventional heating. mdpi.com

Green Solvents and Catalysts: The use of environmentally benign solvents and non-toxic, recyclable catalysts is a key goal. nih.gov

Solvent-Free Reactions: Techniques like grinding or milling can enable reactions to proceed in the solid state, completely eliminating the need for solvents. scholarsresearchlibrary.commdpi.com

Applying these methodologies will not only make the production of these valuable compounds more environmentally friendly but also more economically viable, facilitating their large-scale synthesis for further development. nih.gov

| Green Chemistry Technique | Key Advantages | Applicability to Oxadiazole Synthesis |

|---|---|---|

| Microwave Irradiation | Reduced reaction time, higher yields, fewer byproducts. | Proven effective for the cyclization step in 1,3,4-oxadiazole formation. nih.gov |

| Ultrasound Irradiation | Energy efficiency, shorter reaction times, improved yields. | Used for synthesizing various bioactive oxadiazole derivatives. mdpi.com |

| Catalyst-Free Synthesis | Avoids toxic metal catalysts, simplifies purification. | Feasible under certain conditions, reducing cost and environmental impact. nih.gov |